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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide laboratory
professionals in the effective use of Ritonavir EP Impurity L. This document provides detailed
methodologies for the application of this impurity as a reference standard in analytical testing,
as well as protocols for investigating its potential biological activities.

Introduction

Ritonavir EP Impurity L, chemically known as (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-
[[methyl[[2-(1-methylethyl)thiazol-4-ylJmethyl]lcarbamoyl]amino]butanoyllamino]-3-
phenylpropyljoxazolidin-2-one, is a known impurity of the antiretroviral drug Ritonavir.[1][2] In
pharmaceutical development and quality control, the use of well-characterized impurity
standards is crucial for the accurate identification and quantification of impurities in drug
substances and products.[3][4] This ensures the safety, efficacy, and quality of the final
pharmaceutical product. Ritonavir EP Impurity L is primarily utilized as a reference standard in
analytical method development, validation, and routine quality control testing of Ritonavir.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of Ritonavir EP Impurity L is provided in
the table below. This information is essential for its proper handling, storage, and use in the
laboratory.
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Property Value Reference

(4S,5S)-4-benzyl-5-[(2S)-2-
[[(2S)-3-methyl-2-[[methyl[[2-
) (1-methylethyl)thiazol-4-
Chemical Name _ [1][2]
yllmethyllcarbamoyllamino]but
anoyllamino]-3-

phenylpropyl]oxazolidin-2-one

Desthiazolylmethyl Ritonavir;

Synonyms Ritonavir Oxazolidinone [1]
Derivative

CAS Number 256328-82-2 [1][5]

Molecular Formula C33H43Ns504S [51[6]

Molecular Weight 605.79 g/mol [6]

Appearance Solid [7]

Slightly soluble in Chloroform,

Solubility DMSO (with sonication), and [7]
Methanol.
Storage Store at 2-8°C. [8]

Application as an Analytical Reference Standard

The primary application of Ritonavir EP Impurity L is as a reference standard for the
identification and quantification of this specific impurity in Ritonavir drug substance and drug
products using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quantification of Ritonavir EP
Impurity L in a Ritonavir Sample by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the separation and quantification of
Ritonavir EP Impurity L.

3.1.1. Materials and Reagents
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e Ritonavir EP Impurity L Reference Standard

o Ritonavir Active Pharmaceutical Ingredient (API) test sample
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

o Ammonium Acetate (analytical grade)

o Water (HPLC grade)

e Volumetric flasks and pipettes

o HPLC system with UV detector

e Analytical balance

3.1.2. Chromatographic Conditions
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Parameter Condition

Column C18, 4.6 mm x 250 mm, 5 pm

_ 0.02 M Ammonium Acetate in Water : Methanol
Mobile Phase A

(55:45, viv)
Mobile Phase B Acetonitrile : Methanol (30:70, v/v)
Gradient Time (min)
0
10
20
35
40
50
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 pyL

3.1.3. Preparation of Solutions

e Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

» Standard Stock Solution of Ritonavir EP Impurity L (100 pg/mL): Accurately weigh
approximately 10 mg of Ritonavir EP Impurity L Reference Standard into a 100 mL
volumetric flask. Dissolve in and dilute to volume with Diluent.

o Standard Solution (1 pg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL
volumetric flask and dilute to volume with Diluent.
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e Test Solution (1000 pg/mL of Ritonavir): Accurately weigh approximately 100 mg of the
Ritonavir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume
with Diluent.

3.1.4. Procedure
e Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
« Inject the Diluent (as a blank) to ensure no interfering peaks are present.

« Inject the Standard Solution and record the chromatogram. The retention time of Ritonavir
EP Impurity L will be determined from this injection.

* Inject the Test Solution and record the chromatogram.

« |dentify the peak corresponding to Ritonavir EP Impurity L in the Test Solution chromatogram
by comparing the retention time with that of the Standard Solution.

o Calculate the amount of Ritonavir EP Impurity L in the test sample using the formula:

% Impurity L = (Area of Impurity L in Test / Area of Impurity L in Standard) x (Concentration of
Standard / Concentration of Test) x 100

3.1.5. System Suitability

The system suitability should be checked before analysis. The parameters should meet the
following criteria:

« Tailing factor for the Ritonavir peak: Not more than 2.0.
o Theoretical plates for the Ritonavir peak: Not less than 2000.

» Relative Standard Deviation (RSD) for replicate injections of the Standard Solution: Not more
than 2.0%.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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